molecular formula C8H8ClF2NO B1453182 5-Chloro-2-(2,2-difluoroethoxy)aniline CAS No. 1183531-14-7

5-Chloro-2-(2,2-difluoroethoxy)aniline

Cat. No.: B1453182
CAS No.: 1183531-14-7
M. Wt: 207.6 g/mol
InChI Key: ZLWVURZYSRYGJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(2,2-difluoroethoxy)aniline is C8H8ClF2NO . The InChI code is 1S/C8H8ClF2NO/c9-5-2-1-3-6 (12)8 (5)13-4-7 (10)11/h1-3,7H,4,12H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.61 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Selective Receptor Antagonists

An efficient scale-up synthesis of a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist, BMS-665053, utilized a one-step direct bis-ortho-chlorination process. This process, featuring a palladium-catalyzed coupling, underscores the utility of chloro- and difluoro- substituted anilines in synthesizing complex molecules for preclinical studies (Jianqing Li et al., 2012).

Vibrational Spectra Analysis

Vibrational characteristics of chloro- and trifluoromethyl-substituted anilines were explored through FT-IR and FT-Raman spectra. The studies provided insights into the influence of chlorine substituents on molecular vibrational wavenumbers, highlighting the compound's utility in spectroscopic analysis and material characterization (T. Karthick et al., 2013).

Development of Polyactive Biocides

Research into the synthesis of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides from chlorosalicylic acid revealed new polyactive biocides with molluscicidal and fungicidal activities. This application demonstrates the role of chloro-aniline derivatives in creating environmentally significant compounds (F. Asaad et al., 1988).

Novel Pesticides Synthesis

A synthetic process outlined for novel pesticides, such as Bistrifluron, involves the chlorination of aniline derivatives to produce intermediates with potent growth-retarding activity against pests. This showcases the compound's significance in developing agricultural chemicals with high efficacy and low environmental impact (Liu An-chan, 2015).

Quantum Chemical Studies

Quantum chemical studies on chloro- and trifluoromethyl- substituted anilines provided deep insights into their molecular orbital calculations, chemical reactivity, and thermodynamic parameters. This research highlights the compound's potential in designing materials with specific electronic and optical properties (B. Revathi et al., 2017).

Safety and Hazards

The safety information available indicates that 5-Chloro-2-(2,2-difluoroethoxy)aniline should be handled with caution. It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and to use only under a chemical fume hood . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWVURZYSRYGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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